
Propyl 4-(2-chloroacetamido)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl 4-(2-chloroacetamido)benzoate is a chemical compound with the CAS Number: 175913-92-5 . It has a molecular weight of 255.7 and its IUPAC name is propyl 4- [(chloroacetyl)amino]benzoate .
Molecular Structure Analysis
The InChI code for Propyl 4-(2-chloroacetamido)benzoate is1S/C12H14ClNO3/c1-2-7-17-12(16)9-3-5-10(6-4-9)14-11(15)8-13/h3-6H,2,7-8H2,1H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and formula. Physical And Chemical Properties Analysis
Propyl 4-(2-chloroacetamido)benzoate is a powder that is stored at room temperature . It has a melting point of 98-100 degrees Celsius .Applications De Recherche Scientifique
Synthesis and Herbicidal Applications
Propyl 4-(2-chloroacetamido)benzoate is notably used in the synthesis of herbicides. For instance, ZJ0273, a derivative of this compound, is a broad-spectrum herbicidal ingredient utilized for weed control in oilseed rape in China. It was synthesized through a process involving tritium and carbon‐14 labeling, enabling its use as a radiotracer in studies concerning the metabolism, mode of action, environmental behavior, and fate of ZJ0273 (Yang, Ye, & Lu, 2008). Another research developed a microsynthetic method for ZJ0273, laying the foundation for synthesizing radioisotopic labeled target compounds (Yang & Ye, 2006).
Biological Evaluation
The compound has been incorporated into studies evaluating biological activities. For example, a series of substituted propyl 4-[(alkoxycarbonyl)amino]benzoates were synthesized and assessed for their antimycobacterial properties in vitro against two mycobacterial species. Some derivatives demonstrated higher activity against specific mycobacteria than standard treatments like ciprofloxacin and isoniazid (Tengler et al., 2013).
Soil Metabolism and Degradation Studies
Significant research has focused on the degradation and metabolism of propyl 4-(2-chloroacetamido)benzoate derivatives in soils. Studies using radiolabeled versions of ZJ0273 have provided insights into the degradation pathways and metabolites in aerobic soils, contributing to understanding the environmental impact and behavior of these herbicides (Haiyan et al., 2010). Additionally, the kinetics of extractable residue, bound residue, and mineralization of ZJ0273 in aerobic soils have been investigated to comprehend its environmental fate and behavior in different soil types (Wang et al., 2009).
Herbicide Degradation by Microorganisms
Research has also been conducted on microorganisms that can degrade herbicides derived from propyl 4-(2-chloroacetamido)benzoate. For instance, a specific strain of Bacillus sp. was identified for its ability to degrade ZJ0273, providing valuable information for bioremediation strategies (Chen Qiao-li, 2011).
Pharmacological Applications
In the pharmaceutical field, derivatives of this compound have been explored for their potential as adrenoceptor agonists in treatments for preterm labor (Croci et al., 2007).
Propriétés
IUPAC Name |
propyl 4-[(2-chloroacetyl)amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO3/c1-2-7-17-12(16)9-3-5-10(6-4-9)14-11(15)8-13/h3-6H,2,7-8H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCSWUWSJNOMHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl 4-(2-chloroacetamido)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(dimethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2668107.png)
![N-[4-(propan-2-yloxy)benzyl]-beta-alanine](/img/structure/B2668108.png)
![N-[(pyridin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2668113.png)
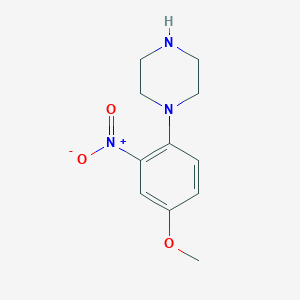
![Ethyl 2-[[2-[[5-[[(4-methyl-3-nitrobenzoyl)amino]methyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2668117.png)
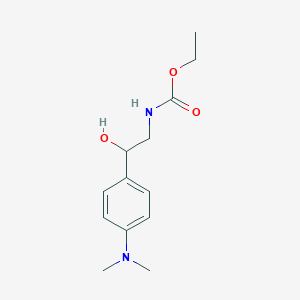
![7-Bromo-1,2-dihydrospiro[indole-3,4'-oxane]](/img/structure/B2668119.png)
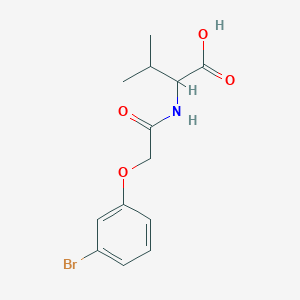
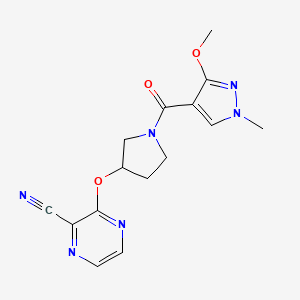
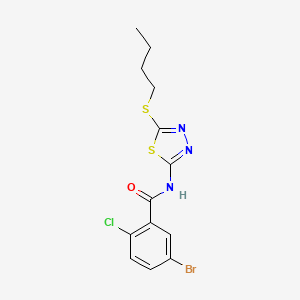
![N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2668127.png)
![2-[1-(2-Methoxyethyl)benzimidazol-2-yl]-N-methylethanamine;dihydrochloride](/img/structure/B2668128.png)
![1-(4-Fluorophenyl)-4-prop-2-ynylsulfanylpyrazolo[3,4-d]pyrimidine](/img/structure/B2668129.png)
![N-(4,6-dimethylpyrimidin-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2668130.png)